8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine
CAS No.: 560088-74-6
Cat. No.: VC11673048
Molecular Formula: C22H40N2O6
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 560088-74-6 |
|---|---|
| Molecular Formula | C22H40N2O6 |
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;2-[2-[2-(prop-2-enoxycarbonylamino)ethoxy]ethoxy]acetic acid |
| Standard InChI | InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-17-10(14)11-3-5-15-6-7-16-8-9(12)13/h11-13H,1-10H2;2H,1,3-8H2,(H,11,14)(H,12,13) |
| Standard InChI Key | RJNGKGHHKKNQRS-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | C=CCOC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound consists of two primary components: a modified amino acid backbone and a dicyclohexylammonium counterion. The core structure, 8-(allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid, features an Aloc group attached to an aminoethyloxyethyloxyacetic acid (AEEA) backbone. The Aloc moiety () protects the amine functionality during synthetic reactions, while the AEEA spacer introduces hydrophilicity and flexibility . The DCHA counterion () forms a salt with the carboxylic acid group, enhancing the compound’s crystallinity and solubility in organic solvents .
Key physicochemical properties include:
-
Molecular Formula:
-
Molecular Weight: 428.566 g/mol
-
Storage Conditions: Typically stored at 2–8°C in airtight containers to prevent hydrolysis of the Aloc group .
The compound’s stability under basic conditions and susceptibility to palladium-catalyzed deprotection make it ideal for sequential peptide synthesis .
Role in Solid-Phase Peptide Synthesis
The Aloc group is a cornerstone of orthogonal protection strategies in peptide chemistry. Unlike traditional protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), the Aloc group is removed via palladium-mediated allyl transfer, enabling selective deprotection in the presence of acid- or base-labile groups . This property is particularly advantageous in synthesizing peptides with post-translational modifications or sensitive side chains.
For example, in the synthesis of lysine-containing peptides, the ε-amino group can be protected with Aloc while the α-amino group utilizes Boc protection. Subsequent treatment with a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a nucleophile (e.g., morpholine) cleaves the Aloc group without affecting Boc, allowing selective functionalization . The DCHA counterion further stabilizes the intermediate, reducing side reactions during coupling steps .
Applications in Drug Delivery and Bioconjugation
Emerging research highlights the compound’s utility in prodrug design and targeted therapies. The Aloc group’s compatibility with "click chemistry" enables site-specific conjugation of therapeutic agents to carriers such as polyethylene glycol (PEG) or dendrimers . For instance, Aloc-protected amines can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized antibodies, facilitating the development of antibody-drug conjugates (ADCs) .
Additionally, the DCHA counterion improves lipid solubility, enhancing membrane permeability in drug delivery systems. A 2021 study demonstrated that DCHA salts of protected amino acids exhibit 30–50% higher cellular uptake compared to sodium or potassium salts, underscoring their potential in intracellular delivery .
Related Compounds and Functional Analogues
Several structurally related compounds share applications in peptide and polymer chemistry:
These analogues highlight the versatility of allyl-based protecting groups in tailoring solubility, stability, and reactivity for specific synthetic goals .
Future Directions and Research Gaps
Despite its widespread use, limited data exist on the compound’s pharmacokinetics or toxicity in vivo. Recent advances in bioorthogonal chemistry and prodrug activation mechanisms warrant further exploration of Aloc-DCHA derivatives in in vivo models . Additionally, computational studies could optimize the AEEA spacer’s length and flexibility for improved drug delivery efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume